Ac-Ile-Glu-Pro-Asp-AMC
Overview
Description
Ac-Ile-Glu-Pro-Asp-AMC, also known as Ac-IEPD-AMC, is a fluorogenic substrate . It is a preferred substrate sequence of granzyme B, a mammalian serine protease involved in the induction of rapid target cell death by cytotoxic lymphocytes .
Molecular Structure Analysis
The molecular formula of this compound is C32H41N5O11 . Its molecular weight is 671.7 g/mol . The IUPAC name is (4S)-4-[[ (2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[ (2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Chemical Reactions Analysis
This compound undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC). AMC is fluorescent under ultraviolet light and can emit a fluorescent signal .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 671.7 g/mol, a XLogP3-AA of 0.2, a hydrogen bond donor count of 6, and a hydrogen bond acceptor count of 11 .Scientific Research Applications
Neuromodulatory Effects
Research has explored the effects of synthetic peptides structurally related to chromatin-derived acidic peptides (ACPs), including Ac-Ile-Glu-Pro-Asp-AMC, on neuromodulation. These studies have focused on their impact on catecholamine release in the hypothalamus. Specifically, variants of these peptides have shown varied effects on the release of neurotransmitters like dopamine and norepinephrine in rat hypothalamic synaptosomes (Brunetti et al., 2001) (Nisio et al., 2003).
Enzymatic Activity and Inhibition
Studies have also focused on the role of this compound in enzymatic activities. For instance, research on glutaredoxin from rabbit bone marrow revealed the importance of certain amino acid sequences, including this compound, in enzymatic functions (Hopper et al., 1989). Another study on myasthenogenicity demonstrated how specific peptide sequences, closely related to this compound, influence immune responses (Mccormick et al., 1987).
Caspase Activation in Apoptosis
The application of this compound extends to understanding caspase activation in apoptotic processes. Studies have utilized synthetic substrates, including variants of this compound, to detect apoptosis-associated caspase activation in lymphoid cells (Mack et al., 2000).
Hematopoiesis Inhibition
Research on inhibitory peptides in hematopoiesis has also been conducted, where the effects of small peptides, including sequences similar to this compound, have been studied. These peptides are investigated for their potential role in normal hematopoiesis, effects on malignant cells, and their use as marrow protectors during cancer therapy (Guigon & Bonnet, 1995).
Mechanism of Action
Target of Action
The primary targets of Ac-Ile-Glu-Pro-Asp-AMC are Caspase-8 and Granzyme B . Caspase-8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli, making it an attractive therapeutic target for a variety of degenerative disorders . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .
Mode of Action
This compound is a fluorogenic substrate for Caspase-8 and Granzyme B . It interacts with these targets by undergoing hydrolysis, which results in the release of the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Biochemical Pathways
The compound plays a role in the apoptosis pathway. Granzyme B, one of its targets, induces both caspase-dependent and independent cell death . It possesses specific cleavage action at the aspartate residue in the substrate .
Pharmacokinetics
Its activity is quantified by the release of free fluorescent amc , suggesting that its bioavailability can be monitored through fluorescence detection.
Result of Action
The action of this compound leads to the activation of a number of caspases involved in apoptosis . This results in the induction of rapid target cell death, particularly by cytotoxic lymphocytes .
Biochemical Analysis
Biochemical Properties
Ac-Ile-Glu-Pro-Asp-AMC plays a crucial role in biochemical reactions as a substrate for proteases like caspase-8 and granzyme B. Caspase-8 is a cysteine protease involved in apoptosis, while granzyme B is a serine protease that induces apoptosis in target cells during immune responses. When this compound is hydrolyzed by these enzymes, it releases AMC, which emits fluorescence under UV light. This fluorescence can be measured to determine the activity of the proteases, providing insights into their roles in various biological processes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for caspase-8 and granzyme B. In cells undergoing apoptosis, caspase-8 activation leads to the cleavage of this compound, resulting in the release of AMC. This process is indicative of the activation of the apoptotic pathway. Similarly, granzyme B, released by cytotoxic T cells, cleaves this compound in target cells, promoting apoptosis. The use of this compound in these assays helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteases such as caspase-8 and granzyme B. Upon binding to the active site of these enzymes, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of AMC. This reaction not only serves as a marker for enzyme activity but also provides insights into the enzyme’s substrate specificity and catalytic efficiency. The fluorescence emitted by AMC can be quantitatively measured, allowing researchers to study the kinetics and regulation of these proteases in various biological contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but prolonged exposure to light or improper storage can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by AMC can be monitored over time to assess the kinetics of enzyme activity. In in vivo studies, the long-term effects of this compound on cellular function can be evaluated by tracking changes in fluorescence over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal doses, the compound effectively serves as a substrate for protease activity assays, providing clear and measurable fluorescence signals. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can also be observed, where the fluorescence signal plateaus at higher concentrations, indicating saturation of enzyme activity. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to apoptosis and immune responses. The compound interacts with enzymes such as caspase-8 and granzyme B, which play key roles in the initiation and execution of apoptosis. The hydrolysis of this compound by these enzymes leads to the release of AMC, which can be measured to assess enzyme activity and metabolic flux. The compound’s involvement in these pathways provides valuable insights into the regulation of apoptosis and immune responses at the molecular level .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as cellular uptake mechanisms and intracellular trafficking. Understanding the transport and distribution of this compound is crucial for interpreting the results of biochemical assays and ensuring accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in apoptotic cells, this compound may localize to regions where caspase-8 or granzyme B is active, facilitating efficient substrate cleavage and fluorescence generation. Understanding the subcellular localization of this compound helps researchers elucidate the spatial dynamics of enzyme activity and its impact on cellular processes .
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHHBKPMUGLEA-MNTOYCOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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